molecular formula C15H31ClO2S B11475577 2-Chloro-3-(dodecylsulfinyl)propan-1-ol

2-Chloro-3-(dodecylsulfinyl)propan-1-ol

Cat. No.: B11475577
M. Wt: 310.9 g/mol
InChI Key: OZYBGLXHFCSSPV-UHFFFAOYSA-N
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Description

2-Chloro-3-(dodecane-1-sulfinyl)propan-1-ol is an organic compound with the molecular formula C15H31ClO2S. It contains a chlorinated propanol backbone with a dodecane-1-sulfinyl group attached. This compound is notable for its unique structure, which includes a sulfoxide functional group and a primary alcohol group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(dodecane-1-sulfinyl)propan-1-ol typically involves the chlorination of a suitable precursor followed by the introduction of the dodecane-1-sulfinyl group. One common method involves the reaction of 3-chloropropanol with dodecane-1-sulfinyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(dodecane-1-sulfinyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(dodecane-1-sulfinyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-(dodecane-1-sulfinyl)propan-1-ol involves its interaction with specific molecular targets. The sulfoxide group can engage in hydrogen bonding and dipole-dipole interactions, which may influence the compound’s biological activity. Additionally, the primary alcohol group can participate in various biochemical pathways, potentially leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(dodecane-1-sulfinyl)propan-1-ol is unique due to the presence of both a chlorinated propanol backbone and a dodecane-1-sulfinyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H31ClO2S

Molecular Weight

310.9 g/mol

IUPAC Name

2-chloro-3-dodecylsulfinylpropan-1-ol

InChI

InChI=1S/C15H31ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-19(18)14-15(16)13-17/h15,17H,2-14H2,1H3

InChI Key

OZYBGLXHFCSSPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)CC(CO)Cl

Origin of Product

United States

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